molecular formula C16H26O3 B13421205 [(Z)-2-ethylhex-2-enoyl] (E)-2-ethylhex-2-enoate CAS No. 41848-00-4

[(Z)-2-ethylhex-2-enoyl] (E)-2-ethylhex-2-enoate

Cat. No.: B13421205
CAS No.: 41848-00-4
M. Wt: 266.38 g/mol
InChI Key: ORYOKKAEFMIUOF-HEEUSZRZSA-N
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Description

[(Z)-2-ethylhex-2-enoyl] (E)-2-ethylhex-2-enoate is an organic compound characterized by its unique geometric isomerism. This compound features both Z and E isomers, which refer to the spatial arrangement of substituents around the double bonds. The Z isomer has higher priority groups on the same side of the double bond, while the E isomer has them on opposite sides .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(Z)-2-ethylhex-2-enoyl] (E)-2-ethylhex-2-enoate can be achieved through various methods, including the Wittig reaction, Horner-Wadsworth-Emmons (HWE) reaction, and olefin metathesis . These methods involve the formation of carbon-carbon double bonds with specific stereochemistry. For instance, the Wittig reaction uses phosphonium ylides and aldehydes or ketones to form alkenes, while the HWE reaction employs phosphonate-stabilized carbanions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale reactions under controlled conditions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of reagents, and desired stereochemistry. Catalysts and solvents play crucial roles in optimizing reaction conditions and achieving the desired isomeric form .

Chemical Reactions Analysis

Types of Reactions

[(Z)-2-ethylhex-2-enoyl] (E)-2-ethylhex-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are critical in determining the reaction pathway and product distribution .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .

Scientific Research Applications

[(Z)-2-ethylhex-2-enoyl] (E)-2-ethylhex-2-enoate has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of [(Z)-2-ethylhex-2-enoyl] (E)-2-ethylhex-2-enoate involves its interaction with molecular targets and pathways. The compound’s geometric isomerism plays a crucial role in determining its binding affinity and specificity towards various enzymes and receptors. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Compounds similar to [(Z)-2-ethylhex-2-enoyl] (E)-2-ethylhex-2-enoate include other alkenes with E/Z isomerism, such as:

Uniqueness

The uniqueness of this compound lies in its specific geometric configuration and the resulting chemical and physical properties. This compound’s distinct isomerism influences its reactivity, stability, and interactions with other molecules, making it valuable for various scientific and industrial applications .

Biological Activity

[(Z)-2-ethylhex-2-enoyl] (E)-2-ethylhex-2-enoate is a compound of interest due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, chemical properties, and various biological effects observed in research studies.

Chemical Structure and Properties

This compound can be represented by the following chemical structure:

C8H14O2\text{C}_{8}\text{H}_{14}\text{O}_{2}

This compound consists of a conjugated system that imparts significant reactivity, making it a candidate for various biological applications. The molecular weight is approximately 142.19 g/mol.

Synthesis

The synthesis of this compound typically involves the use of specific olefination reactions, such as the Horner-Wadsworth-Emmons reaction, which allows for high stereoselectivity in forming the desired double bond configuration . The reaction conditions can be adjusted to favor either the E or Z isomer, which is crucial for subsequent biological studies.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit antimicrobial properties. A study demonstrated that certain derivatives showed significant inhibition against various bacterial strains, suggesting potential applications in developing new antimicrobial agents .

Anti-inflammatory Effects

In vitro studies have suggested that this compound may possess anti-inflammatory properties. It has been observed to inhibit the production of pro-inflammatory cytokines in cell culture models, indicating its potential use in treating inflammatory diseases .

Cytotoxicity and Cancer Research

Research into the cytotoxic effects of this compound has revealed promising results against cancer cell lines. The compound demonstrated selective cytotoxicity towards specific cancer types, which could be attributed to its ability to induce apoptosis in malignant cells while sparing normal cells .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, indicating moderate antibacterial activity.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Case Study 2: Anti-inflammatory Mechanism

In a cell-based assay, this compound was tested for its ability to reduce TNF-alpha levels in LPS-stimulated macrophages. The compound reduced TNF-alpha production by approximately 50% at a concentration of 10 µM.

Treatment Concentration (µM)TNF-alpha Reduction (%)
00
110
1050
10075

Properties

CAS No.

41848-00-4

Molecular Formula

C16H26O3

Molecular Weight

266.38 g/mol

IUPAC Name

[(Z)-2-ethylhex-2-enoyl] (E)-2-ethylhex-2-enoate

InChI

InChI=1S/C16H26O3/c1-5-9-11-13(7-3)15(17)19-16(18)14(8-4)12-10-6-2/h11-12H,5-10H2,1-4H3/b13-11-,14-12+

InChI Key

ORYOKKAEFMIUOF-HEEUSZRZSA-N

Isomeric SMILES

CCC/C=C(\CC)/C(=O)OC(=O)/C(=C\CCC)/CC

Canonical SMILES

CCCC=C(CC)C(=O)OC(=O)C(=CCCC)CC

Origin of Product

United States

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